1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride
CAS No.: 1864073-86-8
Cat. No.: VC3192062
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864073-86-8 |
|---|---|
| Molecular Formula | C8H13ClN2O2 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 1-(azetidin-3-ylmethyl)pyrrolidine-2,5-dione;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2.ClH/c11-7-1-2-8(12)10(7)5-6-3-9-4-6;/h6,9H,1-5H2;1H |
| Standard InChI Key | SHLTXYSGWOGWLC-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)CC2CNC2.Cl |
| Canonical SMILES | C1CC(=O)N(C1=O)CC2CNC2.Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
The molecular structure of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride consists of several key structural elements that define its chemical behavior. The compound contains a four-membered azetidine ring connected via a methylene bridge to a five-membered pyrrolidine-2,5-dione (succinimide) ring system .
The azetidine component introduces ring strain due to its four-membered configuration, potentially increasing reactivity at this position. The succinimide moiety features two carbonyl groups in a cyclic arrangement, creating an imide functional group that exhibits distinctive chemical reactivity patterns. The nitrogen atom in the azetidine ring is protonated and paired with a chloride counterion in the salt form .
This structural arrangement creates several potential hydrogen bond acceptor sites (the carbonyl oxygens) and donor sites (when the azetidine nitrogen is protonated), which may influence the compound's interactions with biological targets and its solubility profile. The methylene bridge connecting the two heterocyclic systems provides rotational flexibility that could impact the three-dimensional conformation adopted by the molecule.
Synthesis and Preparation
Purification and Characterization
The purification of 1-[(azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride likely involves recrystallization from appropriate solvent systems, potentially including ethanol/diethyl ether mixtures or acetone/hexane combinations. Chromatographic methods such as column chromatography or preparative HPLC may also be employed to achieve high purity levels, with typical commercial preparations reaching approximately 95% purity .
Characterization of the compound would typically involve spectroscopic techniques including:
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Nuclear Magnetic Resonance (1H and 13C NMR) to confirm the structural arrangement
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Mass Spectrometry to verify the molecular weight and fragmentation pattern
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Infrared Spectroscopy to identify key functional groups, particularly the characteristic C=O stretching frequencies of the imide group
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Elemental Analysis to confirm the empirical formula
Comparison with Related Compounds
Structural Analogs
To better understand the potential properties and applications of 1-[(azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride, it is valuable to examine structurally related compounds. The following table presents a comparison with several relevant analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride | 1864073-86-8 | C8H13ClN2O2 | 204.66 | Reference compound |
| 1-(Azetidin-3-yl)pyrrolidine-2,5-dione | 1493157-01-9 | C7H10N2O2 | 154.17 | Lacks methylene bridge; not a hydrochloride salt |
| 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride | 1864057-49-7 | C7H11ClN2O2 | 190.63 | Lacks methylene bridge |
The structural differences between these compounds, particularly the presence or absence of the methylene bridge between the azetidine and pyrrolidine-2,5-dione rings, likely influence their physicochemical properties and potential biological activities . The methylene spacer in 1-[(azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride introduces additional conformational flexibility, potentially affecting its binding interactions with biological targets.
The presence of the hydrochloride salt in both 1-[(azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride and 1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride would be expected to enhance water solubility compared to the free base form represented by 1-(azetidin-3-yl)pyrrolidine-2,5-dione .
Pharmacophore Considerations
The core structural elements present in 1-[(azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride—specifically the azetidine ring, succinimide group, and connecting methylene bridge—constitute a potential pharmacophore that may determine its interactions with biological systems.
Compounds containing the azetidine ring system have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Similarly, molecules featuring the pyrrolidine-2,5-dione (succinimide) moiety have shown anticonvulsant, anxiolytic, and other CNS activities in various research studies .
The methylene bridge in 1-[(azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride may serve as a spacer that optimizes the three-dimensional arrangement of these pharmacophoric elements, potentially influencing receptor binding affinity and selectivity. This structural feature distinguishes the compound from its direct analogs and may confer unique biological properties worthy of investigation.
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